Sodium cyclohexyl succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyclohexyl succinate is a chemical compound that belongs to the class of succinates, which are salts or esters of succinic acid Succinates are widely used in various industrial and scientific applications due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium cyclohexyl succinate typically involves the reaction of cyclohexylamine with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Cyclohexylamine, succinic anhydride, sodium hydroxide
Catalysts: None required
Purification: Crystallization or recrystallization from an appropriate solvent
Chemical Reactions Analysis
Types of Reactions
Sodium cyclohexyl succinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl succinate derivatives.
Reduction: Reduction reactions can yield cyclohexyl succinate alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted succinates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Cyclohexyl succinate derivatives
Reduction: Cyclohexyl succinate alcohols
Substitution: Substituted succinates
Scientific Research Applications
Sodium cyclohexyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium cyclohexyl succinate involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, particularly those involving succinate dehydrogenase in the Krebs cycle. This interaction leads to the production of energy in the form of ATP and the regulation of metabolic processes. Additionally, it can modulate cellular signaling pathways by binding to succinate receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- Sodium succinate
- Sodium cyclohexyl sulfonate
- Sodium cyclohexyl acetate
Comparison
Sodium cyclohexyl succinate is unique due to its specific structure, which imparts distinct chemical properties compared to other similar compounds. For instance:
- Sodium succinate: Lacks the cyclohexyl group, making it less hydrophobic.
- Sodium cyclohexyl sulfonate: Contains a sulfonate group instead of a succinate group, leading to different reactivity.
- Sodium cyclohexyl acetate: Has an acetate group, which affects its solubility and reactivity.
Properties
CAS No. |
1847-60-5 |
---|---|
Molecular Formula |
C10H15NaO4 |
Molecular Weight |
222.21 g/mol |
IUPAC Name |
sodium;4-cyclohexyloxy-4-oxobutanoate |
InChI |
InChI=1S/C10H16O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h8H,1-7H2,(H,11,12);/q;+1/p-1 |
InChI Key |
NOMPUOUIIHWRJU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.